Potent 5-Lipoxygenase Inhibition in Human PMNL: 3,15-Dihydroxy-5-pregnen-20-one vs. Nordihydroguaiaretic Acid (NDGA)
3,15-Dihydroxy-5-pregnen-20-one inhibits human 5-lipoxygenase (5-LO) with an IC₅₀ of 550 nM, as determined by reduction of 5-LO product formation in human polymorphonuclear leukocytes (PMNL) pre-incubated for 15 minutes prior to arachidonic acid addition [1]. This potency positions it as a moderately potent steroidal 5-LO inhibitor. In comparison, the widely used non-steroidal lipoxygenase inhibitor nordihydroguaiaretic acid (NDGA) exhibits a 5-LO IC₅₀ of 200 nM under similar cell-free or cell-based assay conditions . While NDGA is approximately 2.75-fold more potent in this direct comparison, 3,15-dihydroxy-5-pregnen-20-one offers a distinct steroidal scaffold that may confer different pharmacokinetic or tissue distribution properties relevant to endogenous steroid pathways.
| Evidence Dimension | Inhibition of 5-Lipoxygenase (5-LO) enzymatic activity |
|---|---|
| Target Compound Data | IC₅₀ = 550 nM |
| Comparator Or Baseline | Nordihydroguaiaretic acid (NDGA): IC₅₀ = 200 nM |
| Quantified Difference | NDGA is 2.75-fold more potent (550 nM / 200 nM) |
| Conditions | Target compound: Human PMNL, 15 min pre-incubation with arachidonic acid substrate. Comparator: Cell-free or cell-based 5-LO assay (specific conditions vary by study). |
Why This Matters
For procurement in inflammation research, this compound provides a steroidal alternative to NDGA with defined potency, enabling structure-activity relationship studies in the arachidonic acid cascade without relying on non-steroidal chemotypes.
- [1] BindingDB. BDBM50062621 (CHEMBL3397710) – 3,15-Dihydroxy-5-pregnen-20-one. Affinity Data: IC₅₀ 550 nM for Human 5-Lipoxygenase. BindingDB Entry. Accessed 2026. View Source
